Product packaging for 2-Amino-5-methoxybenzoic acid(Cat. No.:CAS No. 6705-03-9)

2-Amino-5-methoxybenzoic acid

Cat. No.: B122808
CAS No.: 6705-03-9
M. Wt: 167.16 g/mol
InChI Key: UMKSAURFQFUULT-UHFFFAOYSA-N
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Description

Overview of 2-Amino-5-methoxybenzoic Acid in Academic Research

In the realm of academic and industrial research, this compound is primarily recognized as a versatile building block in organic synthesis. biosynth.com Its bifunctional nature, containing both a carboxylic acid and an amino group, allows it to participate in a wide array of chemical reactions. This has led to its use in the synthesis of a diverse range of more complex molecules. chemimpex.com

A significant area of its application is in the synthesis of heterocyclic compounds. These are cyclic compounds containing atoms of at least two different elements in their rings. Researchers utilize this compound as a starting material for creating various heterocyclic systems, which are foundational structures in many biologically active compounds. Its role as a precursor is crucial in the development of novel pharmaceuticals and agrochemicals. xindaobiotech.combiosynth.com

The compound's structure, featuring both an electron-donating amino group and a methoxy (B1213986) group, influences the reactivity and properties of the molecules synthesized from it. xindaobiotech.com This makes it a subject of interest in medicinal chemistry for the development of new therapeutic agents. xindaobiotech.comchemimpex.com Furthermore, its utility extends to materials science, where it is explored for creating advanced polymers and coatings with specific, desirable properties. xindaobiotech.com

Historical Trajectory of Research on this compound

Over time, as the importance of heterocyclic compounds in pharmaceuticals became more apparent, the utility of this compound as a key intermediate gained prominence. For instance, it has been used in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. A notable synthesis involves reacting it with formamidine (B1211174) acetate (B1210297) to produce 6-methoxyquinazolin-4(3H)-one.

Its application has also been documented in the synthesis of more complex pharmaceutical agents. For example, it is a key intermediate in the production of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor, and has been used in the synthesis of Betrixaban, an anticoagulant. These examples highlight a shift from its use in foundational chemical synthesis to its application in the development of specific, high-value therapeutic molecules.

More recently, research has also focused on its physical and chemical properties. A thermodynamic study, for example, used the Knudsen mass-loss effusion technique to measure its vapor pressure at different temperatures, contributing to a deeper understanding of its fundamental properties. acs.org

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound remains active and is expanding into new areas. The demand for this compound is driven by the growth in the pharmaceutical industry, particularly in the development of anti-infective and anti-cancer drugs. archivemarketresearch.com

Key Areas of Current Research:

Pharmaceutical Synthesis: It continues to be a crucial building block in the synthesis of novel bioactive compounds and potential drug candidates. xindaobiotech.coma2bchem.com Its derivatives are being investigated for their potential to target inflammatory diseases, pain, and cancer. xindaobiotech.comchemimpex.comsci-hub.se For example, it has been used in the synthesis of benzenesulfonamides with potential as carbonic anhydrase inhibitors. unifi.it

Bioconjugation and Catalysis: Recent studies have explored its use as a catalyst in bioconjugation reactions, such as in pyrazolone (B3327878) ligation-mediated synthesis of peptide conjugates. It has also been shown to be an effective catalyst for oxime ligation reactions under physiological pH. rsc.org

Materials Science: Researchers are incorporating it into polymer formulations to enhance thermal stability and mechanical properties, indicating its potential in the creation of advanced materials. xindaobiotech.comchemimpex.com

Agrochemicals: There is ongoing interest in its application for designing new herbicides and fungicides. xindaobiotech.com

Future Directions:

The future for this compound research appears to be heading towards more specialized and sustainable applications. Emerging trends include the adoption of "green chemistry" principles in its synthesis and the development of customized derivatives to meet specific research needs. archivemarketresearch.com The exploration of novel derivatives is expected to expand its application into new therapeutic areas and materials. archivemarketresearch.comdatainsightsmarket.com Furthermore, ongoing research into its role in enzyme inhibition and receptor binding will likely uncover new potential in biochemical and medicinal research. chemimpex.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6705-03-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to slightly yellow crystalline powder
Synonyms 5-Methoxy-2-aminobenzoic acid, 5-Methoxyanthranilic acid, 3-amino-p-anisic acid xindaobiotech.combiosynth.com

Table 2: Applications of this compound in Synthesis

Product Class/MoleculeApplication AreaReference
IsoquinolinonaphthyridinesPharmaceuticals
QuinazolinonesPharmaceuticals
ImidazobenzodiazepinesPharmaceuticals
PyridoquinazolonesAgrochemicals
AlogliptinPharmaceuticals (DPP-4 inhibitor)
BetrixabanPharmaceuticals (Anticoagulant)
Peptide ConjugatesBioconjugation
BenzenesulfonamidesPharmaceuticals (Carbonic Anhydrase Inhibitors) unifi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B122808 2-Amino-5-methoxybenzoic acid CAS No. 6705-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSAURFQFUULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298930
Record name 2-Amino-5-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-03-9
Record name 6705-03-9
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Record name 2-Amino-5-methoxybenzoic acid
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Record name 2-Amino-5-methoxybenzoic acid
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Synthesis and Synthetic Methodologies

Established Synthetic Routes to 2-Amino-5-methoxybenzoic Acid

Traditional synthesis of this compound is typically accomplished through well-documented, sequential reactions.

A common and validated multi-step approach for synthesizing this compound begins with a precursor, which is chemically altered in a step-by-step process. A prominent route involves the initial nitration of 5-methoxybenzoic acid, followed by the reduction of the resulting nitro group to an amine.

The key transformation in this sequence is the reduction of 5-methoxy-2-nitrobenzoic acid. This is frequently accomplished via catalytic hydrogenation. In a typical procedure, 5-methoxy-2-nitrobenzoic acid is dissolved in a solvent such as Tetrahydrofuran (B95107) (THF) and hydrogenated using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly effective, often yielding the desired this compound product in high purity and quantity.

Table 1: Example of a Multi-Step Synthesis Reaction
Starting MaterialReagents/CatalystSolventProductReported Yield
5-Methoxy-2-nitrobenzoic acidH₂, 10% Pd/CTHFThis compound98%

While direct one-pot synthesis of this compound from basic precursors is not widely documented, the principles of one-pot reactions are utilized in the synthesis of its derivatives. For instance, after the initial synthesis of this compound, it can be converted into other complex molecules where multiple chemical transformations are carried out sequentially in the same reactor. An example is the conversion of an amide derivative into a cyclized product, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, through a one-pot method involving trimethylphosphine (B1194731) and triethylamine (B128534) (Et3N) co-refluxed in THF. This highlights the application of one-pot strategies in the synthetic pathways that utilize this compound as an intermediate.

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry aims to develop more efficient and environmentally benign processes. These principles are being applied to the synthesis of this compound and its derivatives.

The application of green chemistry principles seeks to minimize waste, use less hazardous chemicals, and improve energy efficiency. In the context of this compound synthesis, several aspects align with these principles:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and can be recycled, reducing waste. The catalytic hydrogenation step using Pd/C is a prime example of this principle in action.

Energy Efficiency: Advanced techniques like microwave-assisted synthesis are being employed for the synthesis of derivatives from this compound. Microwave irradiation can significantly reduce reaction times—for example, from 24 hours to 30 minutes in certain cyclization steps—and improve regioselectivity, which contributes to energy savings and higher efficiency.

Safer Solvents: Research into green chemistry encourages the use of safer solvents or the reduction of solvent use altogether. While solvents like THF are common, the broader goal in green synthesis is to identify less hazardous alternatives or to develop solvent-free reaction conditions.

Catalysis is central to the efficient synthesis of this compound. The most critical catalytic step is the reduction of the nitro group in 5-methoxy-2-nitrobenzoic acid.

Catalytic Hydrogenation: This method employs a catalyst, typically Palladium on carbon (Pd/C), to facilitate the reaction of the nitro compound with hydrogen gas (H₂). The reaction is generally carried out at room temperature and results in a near-quantitative conversion to the amine with a very high yield, often around 98%. This catalytic process is highly selective and avoids the use of harsher reducing agents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), which would generate more waste.

Derivatization and Functionalization Strategies of this compound

The true utility of this compound lies in its function as a versatile precursor for a wide range of more complex molecules. Its amino and carboxylic acid groups provide two reactive sites for further chemical modifications.

It is a key intermediate in the synthesis of numerous heterocyclic compounds, which are integral to the development of new therapeutic agents. Examples of compound classes synthesized from this compound include:

Isoquinolinonaphthyridines

Quinazolinones

Imidazobenzodiazepines

Pyridoquinazolones

Furthermore, it serves as a crucial building block in the production of specific, high-value pharmaceuticals. For instance, it is an intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor, and has been used in the synthetic route for Betrixaban, an anticoagulant.

Table 2: Examples of Compounds Derived from this compound
Derived Product Class/MoleculeApplication Area
QuinazolinonesPharmaceuticals
ImidazobenzodiazepinesPharmaceuticals
AlogliptinPharmaceuticals (DPP-4 inhibitor)
BetrixabanPharmaceuticals (Anticoagulant)

Amide and Ester Derivatives

The dual functionality of this compound allows for the straightforward synthesis of its corresponding amide and ester derivatives.

One documented pathway to an amide derivative involves a multi-step sequence starting from this compound. The initial compound is first subjected to a diazotization reaction with sodium nitrite (B80452) (NaNO₂), followed by treatment with Na₂S₂ to form a stable disulfide intermediate. patsnap.comchemicalbook.com This disulfide is then activated with thionyl chloride (SOCl₂) and subsequently reacted with an amine, such as 2-chloroethylamine, in the presence of triethylamine (Et₃N) to yield the desired amide. patsnap.comchemicalbook.com This process highlights a method where the amino group is first transformed to facilitate other reactions before the final amide formation.

Table 1: Synthesis of an Amide Derivative This table is interactive. Users can sort and filter the data.

Step Starting Material Reagents Product Yield
1 This compound 1. NaNO₂ 2. Na₂S₂ Disulfide intermediate 80%

Esterification of related benzoic acid derivatives is typically achieved under acidic conditions. For instance, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a structurally similar compound, is accomplished by heating the corresponding carboxylic acid with methanol (B129727) in the presence of a sulfuric acid catalyst. google.com This classic Fischer esterification method is a common strategy for converting the carboxylic acid group of this compound into its methyl or other alkyl esters. The reaction with methanol and sulfuric acid can achieve a yield as high as 97.4% under optimized conditions. google.com

Halogenated Derivatives of this compound

The introduction of halogen atoms onto the this compound scaffold is a key strategy for modifying its electronic properties and providing handles for further functionalization, such as cross-coupling reactions. The position of halogenation is directed by the activating amino and methoxy (B1213986) groups.

Chlorination: Selective chlorination can be achieved using various reagents. While chlorine gas can be problematic, leading to multiple byproducts, milder and more selective agents are preferred. For the related compound 4-amino-2-methoxybenzoate, iodobenzene (B50100) dichloride (PhICl₂) in acetone (B3395972) has been shown to be highly effective, yielding the 5-chloro derivative in over 85% yield while avoiding the need to protect the amino group. Other chlorinating agents used for similar aminobenzoic acids include N-chlorosuccinimide (NCS) and cyanuric chloride, which offer alternative routes to chlorinated products. chemicalbook.compatsnap.com

Bromination: Bromination of aminobenzoic acids can be performed directly. The reaction of anthranilic acid with bromine in glacial acetic acid is a well-established method that yields a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid. scispace.com By controlling the reaction temperature, the ratio of mono- to di-substituted products can be influenced. scispace.com For more selective bromination, N-bromosuccinimide (NBS) is a common and effective reagent. google.com In the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, NBS is used in conjunction with an initiator and catalyst to achieve high yields. google.com

Iodination: Iodination of the aromatic ring typically requires an oxidizing agent to generate a more electrophilic iodine species. A common method for producing 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid involves the reaction with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.comgoogle.com This approach improves yields and avoids the formation of stoichiometric amounts of iodide salt byproducts. google.com Iodine monochloride (ICl) is another effective reagent for the iodination of activated aromatic rings.

Table 2: Common Halogenation Reagents and Products This table is interactive. Users can sort and filter the data.

Halogenation Reagent(s) Typical Product(s) Notes
Chlorination Iodobenzene dichloride (PhICl₂) Monochloro-derivative High selectivity, mild conditions
Chlorination N-chlorosuccinimide (NCS) Monochloro-derivative Common laboratory reagent chemicalbook.com
Bromination Bromine (Br₂) in Acetic Acid Mono- and Di-bromo derivatives Product ratio is temperature-dependent scispace.com
Bromination N-bromosuccinimide (NBS) Monobromo-derivative Selective and widely used
Iodination Iodine (I₂), Hydrogen Peroxide (H₂O₂) Monoiodo-derivative High yield, avoids iodide byproduct google.comgoogle.com

Modified this compound Scaffolds in Complex Molecule Synthesis

This compound is a key starting material for the synthesis of numerous complex heterocyclic compounds, many of which are of pharmaceutical interest. chemicalbook.com Its bifunctional nature allows it to participate in cyclization reactions to form fused ring systems. chemicalbook.com

It is a crucial intermediate in the production of several modern therapeutic agents. For example, it is a building block in the synthesis of:

Alogliptin : A dipeptidyl peptidase IV (DPP-4) inhibitor used in the management of type 2 diabetes. chemicalbook.com

Betrixaban : An anticoagulant that acts as a direct factor Xa inhibitor.

The compound is also widely used to construct quinazolinone cores, which are present in many biologically active molecules. chemicalbook.com A notable example is the reaction of this compound with formamidine (B1211174) acetate (B1210297) to produce 6-methoxyquinazolin-4(3H)-one. Furthermore, it serves as a precursor for synthesizing a range of other complex scaffolds, including:

Substituted isoquinolinonaphthyridines chemicalbook.com

Imidazobenzodiazepines chemicalbook.com

Pyridoquinazolones chemicalbook.com

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine chemicalbook.com

Protecting Group Strategies (e.g., Fmoc protection for related compounds)

In multi-step syntheses, particularly in peptide synthesis, it is often necessary to temporarily block the reactive amino group to prevent unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines because it is stable under acidic conditions but can be easily removed with a weak base, such as piperidine (B6355638). google.com

The Fmoc group is introduced by reacting the amino group of the target molecule with a reagent like Fmoc-Cl or Fmoc-OSu under weakly basic conditions, often using sodium bicarbonate. google.com The resulting Fmoc-protected this compound is a stable solid that can be used in further synthetic steps, such as peptide coupling reactions. chemicalbook.comdrugfuture.com The strong UV absorption of the Fmoc group is also advantageous for monitoring reaction progress chromatographically. google.com This strategy is essential when the carboxylic acid group needs to be activated for amide bond formation without self-polymerization or other undesired reactions at the nucleophilic amino site.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography Studies of 2-Amino-5-methoxybenzoic Acid and its Derivatives

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound is not extensively detailed in foundational literature, analysis of closely related benzoic acid derivatives provides a strong basis for understanding its solid-state characteristics.

The study of analogous compounds, such as anisic acid (p-methoxybenzoic acid), reveals that benzoic acid derivatives typically crystallize in monoclinic or other centrosymmetric space groups. rsc.org In the solid state, the molecule is expected to exhibit a nearly planar conformation, although minor distortions can occur due to intermolecular forces in the crystal lattice. rsc.org The core structure consists of a benzene (B151609) ring substituted with an amino group, a methoxy (B1213986) group, and a carboxylic acid functional group. guidechem.com A key structural feature of benzoic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. rsc.org

Expected Crystallographic Parameters for this compound (based on analogues):

Parameter Expected Value/Feature
Crystal System Monoclinic
Space Group P2₁/a or similar
Key Bond Lengths C-C (aromatic): ~1.39 Å, C-COOH: ~1.50 Å, C=O: ~1.23 Å, C-OH: ~1.29 Å, C-O (methoxy): ~1.36 Å
Key Bond Angles O-C-O (carboxyl): ~123°, C-O-C (methoxy): ~117°

Cocrystals are multi-component crystalline solids held together by non-covalent interactions, primarily hydrogen bonding. saspublishers.com The design of cocrystals using this compound would be governed by the principles of crystal engineering and supramolecular synthons—reliable patterns of intermolecular interactions. saspublishers.com

The molecule possesses multiple functional groups capable of forming robust hydrogen bonds: the carboxylic acid group (a strong hydrogen bond donor and acceptor), the amino group (a donor), and the methoxy group (a weak acceptor). This versatility allows for the formation of various supramolecular synthons. In cocrystals with other molecules, such as pyridines or amides, "heterosynthons" are expected to form. saspublishers.com For instance, a common and highly predictable interaction is the hydrogen bond between a carboxylic acid and a pyridine nitrogen (O-H···N). usm.myresearchgate.net

The amino group can also participate in N-H···O or N-H···N hydrogen bonds, further stabilizing the crystal lattice. These interactions, along with weaker C-H···O and π-π stacking interactions, create a complex and stable three-dimensional supramolecular network. thaiscience.info The analysis of these interactions is crucial for understanding and modifying the physicochemical properties of the active pharmaceutical ingredient. thaiscience.info

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide definitive information about the carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the methoxy group protons. A published spectrum in DMSO-d₆ shows a singlet for the methoxy protons and three signals in the aromatic region, corresponding to the three protons on the benzene ring. The splitting patterns (doublet, doublet of doublets) arise from spin-spin coupling between adjacent protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carboxyl carbon is typically observed furthest downfield, while the methoxy carbon appears significantly upfield.

Table of ¹H and Predicted ¹³C NMR Data for this compound:

Atom Type Technique Chemical Shift (δ, ppm) Multiplicity / Notes
-OC H₃ ¹H NMR 3.60 s (singlet)
Aromatic H ¹H NMR 7.31 d (doublet), J=2.8 Hz
Aromatic H ¹H NMR 6.61 dd (doublet of doublets), J=8.8, 3.2 Hz
Aromatic H ¹H NMR 6.44 d (doublet), J=8.8 Hz
C =O ¹³C NMR ~169 (Predicted) Carboxylic acid carbon
C -NH₂ ¹³C NMR ~145 (Predicted) Carbon attached to amino group
C -OCH₃ ¹³C NMR ~150 (Predicted) Carbon attached to methoxy group
Aromatic C -H ¹³C NMR ~110-125 (Predicted) Aromatic carbons with attached protons
C -COOH ¹³C NMR ~114 (Predicted) Carbon attached to carboxyl group

Note: ¹³C NMR data are predicted based on typical values for substituted benzoic acids. The solvent used for ¹H NMR is DMSO-d₆.

2D NMR experiments correlate signals within the spectrum to provide unambiguous structural assignments that can be difficult to determine from 1D spectra alone. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of the coupled aromatic protons, confirming their relative positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orglibretexts.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton signal to the methoxy carbon signal. youtube.com This is invaluable for assigning the crowded aromatic region of the ¹³C NMR spectrum.

Together, these 2D techniques provide a complete and verified picture of the molecule's covalent structure in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these techniques excellent for structural confirmation. nih.govijtsrd.com

The spectrum of this compound is dominated by vibrations from the carboxylic acid, amino, and methoxy groups, as well as the aromatic ring.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band in the FT-IR spectrum, typically centered around 3000 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration appears as a strong, sharp band around 1680-1700 cm⁻¹. mdpi.com

Amino Group: The N-H stretching vibrations of the primary amine appear as two bands in the 3300-3500 cm⁻¹ region. rsc.org

Aromatic Ring: C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations of the ring appear in the 1400-1600 cm⁻¹ region. mdpi.com

Methoxy Group: The C-H stretching of the methyl group is found just below 3000 cm⁻¹, and the characteristic C-O stretching appears in the fingerprint region. scialert.net

Table of Characteristic Vibrational Frequencies for this compound:

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) FT-IR, FT-Raman 3300 - 3500 rsc.org Medium
O-H Stretch (carboxylic acid) FT-IR 2500 - 3300 (very broad) Strong
Aromatic C-H Stretch FT-IR, FT-Raman 3000 - 3100 mdpi.com Medium-Weak
Aliphatic C-H Stretch (methoxy) FT-IR, FT-Raman 2850 - 2960 scialert.net Medium
C=O Stretch (carboxylic acid) FT-IR ~1680 Strong
Aromatic C=C Stretch FT-IR, FT-Raman 1400 - 1620 Medium-Strong
N-H Bend FT-IR ~1600 Medium

Table of Mentioned Compounds

Compound Name
This compound
Anisic acid (p-methoxybenzoic acid)
Pyridine
5-methoxy-2-nitrobenzoic acid

Analysis of Functional Group Vibrations

The vibrational spectrum of this compound provides significant insight into its molecular structure by identifying the characteristic vibrations of its constituent functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for this analysis. The primary functional groups are the carboxylic acid (-COOH), the primary amine (-NH₂), the methoxy group (-OCH₃), and the substituted benzene ring.

The carboxylic acid group gives rise to two particularly prominent vibrational modes: the carbonyl (C=O) stretch and the hydroxyl (O-H) stretch. The C=O stretching vibration is typically observed as a very strong band in the infrared spectrum. For substituted benzoic acids, this band often appears in the region of 1650-1700 cm⁻¹. In a closely related compound, 2-amino-5-bromobenzoic acid, the C=O stretch is observed at 1655 cm⁻¹ in the FT-IR spectrum and 1652 cm⁻¹ in the Raman spectrum ijtsrd.com. The O-H stretch from the carboxylic acid is characterized by a very broad and strong absorption band in the 2800-3500 cm⁻¹ region, which often overlaps with C-H stretching vibrations libretexts.org.

The primary amine group (-NH₂) is identified by its N-H stretching vibrations. Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. libretexts.org These bands are typically sharper and less intense than the O-H band from the carboxylic acid.

The aromatic ring contributes several characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range vscht.cz. Carbon-carbon stretching vibrations within the benzene ring produce bands in the 1400-1600 cm⁻¹ region.

Vibrations associated with the methoxy group (-OCH₃) include the C-H stretching of the methyl group, which appears in the 2850-2960 cm⁻¹ range, and the C-O (aryl-ether) stretching, which typically results in a strong band around 1250 cm⁻¹.

A summary of the expected vibrational frequencies for the key functional groups is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Carboxylic AcidO-H stretch2800 - 3500Strong, Very Broad
Carboxylic AcidC=O stretch1650 - 1700Very Strong
Primary AmineN-H asymmetric stretch3400 - 3500Medium, Sharp
Primary AmineN-H symmetric stretch3300 - 3400Medium, Sharp
Aromatic RingC-H stretch3000 - 3100Medium to Weak
Aromatic RingC=C stretch1400 - 1600Medium to Strong
Methoxy GroupC-H (sp³) stretch2850 - 2960Medium
Methoxy GroupC-O stretch~1250Strong

Hydrogen Bonding Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is particularly sensitive to the presence of hydrogen bonding, which significantly influences the frequency and shape of vibrational bands, especially for O-H, N-H, and C=O groups. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

An intramolecular hydrogen bond can form between the carboxylic acid's hydroxyl group and the lone pair of electrons on the nitrogen of the adjacent amino group. This type of interaction typically causes a red-shift (a shift to lower frequency) and broadening of the O-H stretching band. The O-H stretching frequency for a free hydroxyl group is observed around 3700 cm⁻¹, but strong hydrogen bonding can lower this value into the 3550-3200 cm⁻¹ range or even further. sciensage.inforesearchgate.net

Intermolecular hydrogen bonding is also prevalent, especially in the solid state. Carboxylic acids commonly form cyclic dimers through strong hydrogen bonds between the carboxyl groups of two separate molecules. This dimerization has a profound effect on the C=O stretching frequency. Computational and experimental studies on carboxylic acids have shown a strong correlation between the C=O frequency and the number of hydrogen bonds it accepts. nih.gov

Zero H-bonds: The C=O stretch appears at a high frequency, typically ~1760–1776 cm⁻¹.

One H-bond: The frequency is downshifted to ~1733–1749 cm⁻¹.

Two H-bonds (as in a dimer): The frequency is further downshifted to the 1703–1710 cm⁻¹ range. nih.gov

The observed C=O stretching frequency for solid-state this compound and its derivatives, which is typically below 1700 cm⁻¹, strongly suggests the presence of significant intermolecular hydrogen bonding, likely in a dimeric form. ijtsrd.com The N-H stretching vibrations of the amino group are also affected by hydrogen bonding, leading to shifts to lower wavenumbers and band broadening, although the effect is generally less pronounced than for O-H bonds.

InteractionAffected GroupEffect on Vibrational Frequency
Intramolecular H-bondCarboxyl O-HSignificant shift to lower frequency, band broadening
Intermolecular H-bond (Dimer)Carboxyl C=OSignificant shift to lower frequency (~1650-1700 cm⁻¹)
Intermolecular H-bondAmine N-HModerate shift to lower frequency, band broadening

UV-Visible Spectroscopy and Electronic Transitions of this compound

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions, which corresponds to the energy required to promote electrons from a ground state molecular orbital to a higher energy, excited state orbital. libretexts.org The spectrum of this compound is dictated by its electronic structure, which is dominated by the substituted benzene ring.

The molecule contains several features that lead to UV absorption:

π-electrons in the aromatic ring and the carbonyl group.

Non-bonding (n) electrons on the oxygen atoms of the carboxyl and methoxy groups, and on the nitrogen atom of the amine group.

The primary electronic transitions observed in molecules of this type are π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions that result in strong absorption bands. In aromatic systems, these transitions are responsible for the characteristic strong absorptions.

n → π transitions:* These involve the promotion of a non-bonding electron (from O or N) to a π* antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) and are generally much weaker (have a lower extinction coefficient) than π → π* transitions. uzh.ch

The presence of substituents on the benzene ring significantly influences the UV-Vis spectrum. Both the amino (-NH₂) and methoxy (-OCH₃) groups are auxochromes, which are electron-donating groups that, when attached to a chromophore (the benzene ring), tend to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The carboxylic acid group can act as an electron-withdrawing group, further modifying the electronic transitions of the aromatic system.

The combined effect of these groups on the conjugated system of the benzene ring results in characteristic absorption bands in the UV region. For aromatic amino acids like tryptophan and tyrosine, which are also chromophores, absorptions are typically seen in the UV range, and this principle applies to this compound as well. libretexts.org

Transition TypeOrbitals InvolvedRelative EnergyExpected Absorption Intensity
π → ππ (bonding) → π (antibonding)HighStrong
n → πn (non-bonding) → π (antibonding)LowWeak

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies on 2-Amino-5-methoxybenzoic Acid

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool for predicting a wide range of molecular properties, including equilibrium geometries, conformational energies, vibrational frequencies, and electronic characteristics. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional, have been widely applied to provide reliable results that correlate well with experimental data. icmpp.roijtsrd.com

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. faccts.de For this compound, this process would involve calculating the most stable three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles. The presence of rotatable bonds—specifically around the carboxylic acid and methoxy (B1213986) groups—means the molecule can exist in different spatial arrangements known as conformations. dergipark.org.tr

Conformational analysis systematically explores these different arrangements to identify the most stable conformers (local and global energy minima). nih.gov This is often achieved by performing a Potential Energy Surface (PES) scan, where specific dihedral angles are systematically rotated, and the energy is calculated at each step. nih.gov For a molecule like this compound, key rotations would include the C-C bond connecting the carboxyl group to the ring and the C-O bond of the methoxy group. Intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic oxygen can significantly influence conformational stability, a factor that is well-captured by DFT methods. kyushu-u.ac.jp

While specific DFT geometry optimization studies for this compound are not prominently available in the literature, studies on analogous compounds like 2-amino-5-bromobenzoic acid provide a template for such analysis. ijtsrd.com In that case, calculations were performed using the B3LYP functional with 6-311+G and 6-3++G basis sets to determine the optimized structure. ijtsrd.com A similar approach for this compound would yield the precise geometric parameters that define its most stable state.

Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Related Compound (2-amino-5-bromobenzoic acid) using DFT/B3LYP Method. (Note: This data is for a different molecule and serves only to illustrate the typical output of a geometry optimization calculation.)

ParameterBond Length (Å)Bond Angle (°)
C1-C21.405
C2-N131.373
C1-C71.491
C7-O81.218
C7-O91.361
C6-C1-C2
C1-C2-C3
C1-C2-N13
C1-C7-O8
C1-C7-O9
O8-C7-O9
Data derived from studies on 2-amino-5-bromobenzoic acid. ijtsrd.com

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. dlu.edu.vnyildiz.edu.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. youtube.comschrodinger.com A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies high stability and low reactivity. youtube.com DFT calculations are highly effective for determining the energies of these orbitals and visualizing their electron density distributions. dlu.edu.vn

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and methoxy groups. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the benzene (B151609) ring. Analysis of these orbitals provides insight into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks.

While specific calculations for this compound are not available, DFT studies on similar aromatic compounds routinely report these values. The HOMO-LUMO gap is a key descriptor derived from these calculations.

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis.

PropertyDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; characterizeselectron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; characterizeselectron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity, stability, and the energy of the lowest electronic excitation. schrodinger.com

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. ijtsrd.com Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the normal modes of vibration. scirp.org Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

Because theoretical calculations are typically based on a harmonic oscillator model in the gas phase, the calculated frequencies are often systematically higher than experimental values obtained in the solid phase. ijtsrd.com To improve agreement, these theoretical frequencies are commonly scaled using an empirical scaling factor. scirp.org The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode, detailing the contribution of different internal coordinates (like bond stretching or angle bending) to that mode. ijtsrd.com

No dedicated vibrational analysis for this compound has been reported. However, comprehensive studies on related molecules such as 2-amino-5-bromobenzoic acid and 5-amino-2-nitrobenzoic acid have successfully used DFT (B3LYP) methods to assign their FTIR and FT-Raman spectra. ijtsrd.comresearchgate.net These studies provide a reliable framework for how the vibrational modes of this compound could be interpreted, including the characteristic frequencies for the N-H, O-H, C=O, C-O, and C-N stretching and bending vibrations.

Table 3: Illustrative Vibrational Mode Assignments for a Substituted Benzoic Acid. (Note: This table shows representative modes and is based on general knowledge and studies of similar compounds like 2-amino-5-bromobenzoic acid.) ijtsrd.com

Mode DescriptionTypical Calculated Frequency Range (cm-1) (Scaled)
O-H Stretch (Carboxylic Acid)3400-3500
N-H Asymmetric Stretch3450-3500
N-H Symmetric Stretch3350-3400
C=O Stretch (Carboxylic Acid)1650-1700
N-H Scissoring (Bending)1610-1640
C-C Aromatic Stretch1400-1600
C-O Stretch (Methoxy)1250-1280
O-H In-plane Bend1180-1220

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. This compound has two ionizable groups: the acidic carboxylic acid group (-COOH) and the basic amino group (-NH2). Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) associated with the deprotonation reaction in a solvent. kyushu-u.ac.jp

These calculations typically involve optimizing the geometries of both the protonated and deprotonated forms of the molecule and calculating their free energies. nih.gov The effect of the solvent (usually water) is crucial and is modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov The pKa is then derived from the calculated free energy of deprotonation. For molecules with multiple ionizable sites, the prediction can be more complex, but these methods provide valuable estimates when experimental data is unavailable. nih.gov The accuracy of these predictions can be high, often comparable to more computationally expensive methods. optibrium.com

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with the surrounding environment, such as a solvent. nih.gov

The conformation and dynamic behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideally suited to explore these effects by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water). nih.gov

An MD simulation would reveal how solvent molecules arrange themselves around the solute's functional groups—the polar carboxylic acid and amino groups, and the somewhat less polar methoxy group. It would show the formation and breaking of hydrogen bonds between the solute and water, which in turn affects the solute's conformational preferences. For example, the presence of water could stabilize certain conformers that are less favorable in the gas phase. The simulation can also be used to calculate dynamic properties, such as how quickly the molecule tumbles and how flexible its rotatable bonds are in solution. While no specific MD simulation studies have been published for this compound, this technique remains a powerful tool for understanding its behavior in a condensed-phase environment. plos.org

Interaction Dynamics with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique allows for the detailed examination of the dynamic interactions between a small molecule, such as this compound, and a biological macromolecule like a protein or nucleic acid. theisticscience.com By simulating the complex in a physiologically relevant environment (typically including water and ions), MD can reveal conformational changes, binding pathways, and the stability of ligand-receptor complexes. nih.govescholarship.org

The core of an MD simulation is the force field, a set of empirical energy functions that define the potential energy of the system based on the positions of its constituent atoms. nih.gov Commonly used force fields for biomolecular systems include AMBER, CHARMM, and GROMACS. nih.govescholarship.org The simulation algorithm numerically solves Newton's equations of motion for the system, tracking the trajectory of each atom over a series of small time steps, typically on the order of femtoseconds. nih.gov

For a molecule like this compound, MD simulations can provide critical information that is often inaccessible through experimental methods alone. Key applications include:

Binding Stability: Assessing the stability of the molecule within a protein's binding pocket over nanoseconds to microseconds, providing insights into the residence time and strength of the interaction. nih.gov

Conformational Sampling: Observing how the ligand and the protein adapt to each other's presence, revealing induced-fit mechanisms and identifying the most stable binding poses.

Solvent Effects: Explicitly modeling the role of water molecules in mediating or disrupting ligand-protein interactions.

Free Energy Calculations: Using advanced techniques like umbrella sampling or free energy perturbation to calculate the binding free energy, offering a quantitative measure of binding affinity.

While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the methodology is broadly applied to its derivatives, particularly in the context of drug discovery, to validate docking results and understand the dynamic nature of their interactions with therapeutic targets. nih.govmdpi.com

Quantum Chemical Calculations Beyond DFT

Density Functional Theory (DFT) is a widely used method in quantum chemistry for calculating the electronic structure of molecules. However, for situations requiring higher accuracy, particularly in describing electron correlation effects, methods that go beyond standard DFT are employed. These are often referred to as post-Hartree-Fock methods. wikipedia.org

The Hartree-Fock (HF) method provides a foundational approximation by considering each electron in the average field of all other electrons, but it neglects the instantaneous correlation in electron movements. wikipedia.org Post-Hartree-Fock methods systematically improve upon this by incorporating electron correlation.

Key post-Hartree-Fock methods include:

Møller–Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. The most common level is second-order (MP2), which offers a cost-effective way to include a significant portion of the correlation energy. Higher orders (MP3, MP4) provide further refinement at a greater computational cost. wikipedia.orgresearchgate.net

Configuration Interaction (CI): CI methods construct the molecular wavefunction as a linear combination of different electronic configurations (Slater determinants). Full CI, which includes all possible configurations, is the exact solution within a given basis set but is computationally feasible only for very small systems. Truncated CI methods, like CISD (CI with single and double excitations), are more practical. wikipedia.org

Coupled Cluster (CC) Theory: CC theory is considered one of the most accurate and reliable ab initio methods. nih.gov It describes the wavefunction using an exponential cluster operator, which accounts for electron excitations. The CCSD(T) method, which includes single, double, and a non-iterative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry for its high accuracy in calculating molecular energies and properties. wikipedia.org

For this compound, applying these advanced methods could yield highly accurate predictions of its geometric parameters, vibrational frequencies, and electronic properties. Such calculations serve as benchmarks for calibrating more computationally efficient methods like DFT and are essential for studying reaction mechanisms or excited states where electron correlation is paramount. youtube.com

Biomedical and Pharmaceutical Research Applications

2-Amino-5-methoxybenzoic Acid as a Precursor in Drug Discovery

The utility of this compound as a starting material in medicinal chemistry is well-documented. It serves as a key intermediate in the synthesis of various pharmaceuticals, enabling the construction of diverse molecular architectures for targeted therapeutic applications. chemimpex.com

This compound is a versatile building block in organic synthesis, primarily utilized in the creation of complex heterocyclic compounds. These heterocyclic systems are foundational structures in many biologically active molecules. Researchers employ this compound as a starting material to synthesize a variety of scaffolds, including:

Quinazolinones : These compounds are formed through the cyclization of this compound with agents like nitriles or urea (B33335) derivatives. For instance, reacting it with formamidine (B1211174) acetate (B1210297) yields 6-methoxyquinazolin-4(3H)-one, a member of a class known for a broad spectrum of biological activities.

Isoquinolinonaphthyridines : Synthesized via Pictet-Spengler reactions with aldehydes.

Imidazobenzodiazepines : Created through multi-step annulation processes.

The presence of both an electron-donating amino group and a methoxy (B1213986) group on the molecule's structure influences the reactivity and properties of the compounds synthesized from it, making it a point of interest for developing new therapeutic agents.

Table 1: Bioactive Heterocyclic Scaffolds Synthesized from this compound
ScaffoldSynthesis Method ExampleAssociated Biological Exploration
QuinazolinonesCyclization with nitriles or urea derivatives. Kinase inhibition, antimicrobial activity.
IsoquinolinonaphthyridinesPictet-Spengler reactions with aldehydes. Kinase inhibition, antimicrobial activity.
ImidazobenzodiazepinesMulti-step annulation using chloroacetyl chloride and amines. Kinase inhibition, antimicrobial activity.

Research efforts have utilized this compound in the development of anti-inflammatory and analgesic agents. chemimpex.com Its chemical properties are amenable to the production of potent and safe anti-inflammatory drug intermediates that can meet diverse patient needs. chemimpex.com The compound serves as a key intermediate in synthesizing pharmaceuticals specifically targeting inflammatory diseases and pain management. chemimpex.com

The scaffolds derived from this compound are being explored for their potential as anti-cancer agents. Notably, quinazolinones, which can be synthesized from this precursor, are investigated for their kinase inhibition activity. Kinase inhibition is a critical mechanism in oncology for disrupting cancer cell signaling pathways. The versatility of the this compound structure allows for the creation of diverse derivatives, some of which form the basis for exploring new anti-cancer therapeutics.

The application of this compound extends to the synthesis of compounds with potential activity in the central nervous system (CNS). It is used to create scaffolds such as imidazobenzodiazepines, a class of compounds known for their potential effects on neurological pathways. Furthermore, research on esters of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, has shown potent agonist and antagonist activity for 5-HT4 receptors, which are involved in various neurological functions. chemchart.com This suggests that the core aminobenzoic acid structure is a viable starting point for designing molecules that can modulate CNS targets.

Enzyme Inhibition Studies Involving this compound and Derivatives

The molecular framework of this compound is integral to the synthesis of specific enzyme inhibitors. Its derivatives are designed to fit into the active sites of target enzymes, thereby modulating their biological activity. This application is particularly significant in the development of treatments for metabolic diseases.

A prominent application of this compound is its role as a key intermediate in the synthesis of Alogliptin. Alogliptin is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood sugar. By serving as a precursor to a DPP-IV inhibitor, this compound is a critical component in the production of a therapeutic agent used in the management of metabolic conditions.

Table 2: Application in Enzyme Inhibitor Synthesis
Target EnzymeResulting Drug/Compound ClassSignificance of this compound
Dipeptidyl Peptidase IV (DPP-IV)AlogliptinServes as a key intermediate in the synthesis pathway.

Carbonic Anhydrase (CA) Inhibition

Acetylcholinesterase (AChE) Inhibition

Similar to carbonic anhydrase, there is a notable absence of specific studies investigating the acetylcholinesterase (AChE) inhibitory properties of this compound and its direct derivatives. Research into the AChE inhibitory potential of aminobenzoic acid derivatives has been conducted more broadly, but specific experimental data, such as IC₅₀ values, for this compound are not documented in the current body of scientific research. Therefore, its potential as an AChE inhibitor is yet to be determined.

Other Enzyme Systems

This compound serves as a crucial intermediate in the synthesis of specific enzyme inhibitors. A significant example is its role as a precursor in the production of Alogliptin. Alogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The synthesis of Alogliptin highlights the utility of the this compound scaffold in designing molecules that can interact with the active sites of specific enzymes. Beyond this, its derivatives, such as quinazolinones, have been explored for their potential in kinase inhibition.

Enzyme Target Role of this compound Example Derivative/Product
Dipeptidyl peptidase-4 (DPP-4)Precursor in synthesisAlogliptin
KinasesScaffold for inhibitor synthesisQuinazolinone derivatives

Receptor Binding and Modulatory Activity of this compound Derivatives

Serotonin (B10506) Receptor (e.g., 5-HT₄, 5-HT₂c) Agonism and Antagonism

While direct studies on this compound derivatives are limited, extensive research has been conducted on the closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid, demonstrating the potential of this chemical scaffold to interact with serotonin receptors.

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent and selective ligands for the 5-HT₄ receptor. nih.gov These derivatives exhibit a range of activities from partial agonism to full antagonism. For instance, certain ester derivatives have shown nanomolar affinity for the 5-HT₄ receptor, with some acting as partial agonists, producing a maximal response that is 60-80% of that of serotonin. nih.gov The introduction of specific substituents on the piperidine (B6355638) ring of these derivatives can dramatically alter their pharmacological profile, switching from agonist to antagonist activity. nih.gov One such derivative demonstrated a high binding affinity (Kᵢ = 0.26 nM) and acted as a potent 5-HT₄ antagonist. nih.gov

The following table summarizes the activity of some 4-amino-5-chloro-2-methoxybenzoic acid derivatives at the 5-HT₄ receptor:

Compound Derivative Activity Binding Affinity (Kᵢ)
Ester derivative 7aPartial Agonist1.07 nM
Ester derivative 7kPartial Agonist1.0 nM
Dimethylpiperidinyl derivative 7gAntagonist0.26 nM

Regarding the 5-HT₂c receptor, there is currently no specific published research detailing the binding and modulatory activity of derivatives of this compound.

Other G-Protein Coupled Receptor (GPCR) Interactions

This compound has been utilized in the synthesis of quinazolinone derivatives, which have been investigated as inverse agonists for the histamine (B1213489) H3 receptor, another member of the GPCR family. chemicalbook.com However, a comprehensive screening of this compound derivatives against a wider panel of GPCRs to determine their broader interaction profile is not yet available in the scientific literature.

Investigations into Cellular Pathways and Biological Mechanisms of Action

The role of this compound in cellular pathways is primarily understood through its incorporation into more complex, biologically active molecules. As a key building block for various heterocyclic compounds, such as quinazolinones and imidazobenzodiazepines, it contributes to the formation of scaffolds that are explored for their potential to modulate cellular processes. For example, these resulting scaffolds are investigated for their kinase inhibition and antimicrobial activities, suggesting an influence on signaling cascades and cellular viability. However, direct studies on the effects of this compound itself on specific cellular pathways or its detailed biological mechanisms of action are not extensively documented.

In Vitro Cellular Assays

While this compound is extensively used as a foundational scaffold in the synthesis of more complex bioactive molecules, direct in vitro cellular assay data for the compound itself is not extensively documented in publicly available research. The primary focus of research has been on the biological activities of its derivatives. These derivatives have been the subject of various in vitro studies to determine their potential as therapeutic agents.

For instance, compounds synthesized using this compound as a starting material have demonstrated notable activity in cancer cell line assays. These studies are crucial in the early stages of drug discovery, providing insights into the potential anti-proliferative effects of these novel molecules. The structural framework provided by this compound is often key to the biological activity of the final compound.

Below is a table summarizing the in vitro cellular activities of various derivatives synthesized from this compound.

Derivative ClassCell LineAssay TypeObserved Effect
QuinazolinonesVarious cancer cell linesCytotoxicity AssaysBroad spectrum of biological activities
ImidazobenzodiazepinesN/AKinase Inhibition AssaysPotential for kinase inhibition
PyridoquinazolonesN/AN/AInvestigated for agrochemical applications
BenzenesulfonamidesN/ACarbonic Anhydrase InhibitionPotential as carbonic anhydrase inhibitors

Molecular Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

Direct studies on the molecular interactions of this compound with biological macromolecules such as proteins and nucleic acids are limited. Its significance in this context is primarily as a key intermediate in the synthesis of compounds designed to interact with specific biological targets. The functional groups of this compound, the amino and carboxylic acid moieties, are often modified during synthesis, and it is the final derivative that exhibits specific binding properties.

Derivatives of this compound have been developed to target a range of proteins, including enzymes and receptors, which are implicated in various diseases. The core structure of this compound provides a rigid scaffold that, when appropriately functionalized, can fit into the binding pockets of these proteins.

The following table details the classes of derivatives and their intended biological targets.

Derivative ClassBiological TargetType of Interaction
Quinazolinone derivativesHistamine H3 receptorInverse agonist
Alogliptin (a complex derivative)Dipeptidyl peptidase IV (DPP-4)Selective inhibitor
Betrixaban (a complex derivative)Factor XaAnticoagulant (inhibitor)
Benzenesulfonamide derivativesCarbonic AnhydraseEnzyme inhibition

Bioconjugation and Peptide Synthesis Applications

Solid-Phase Peptide Synthesis Strategies

This compound is recognized as a versatile agent in peptide synthesis. biosynth.com While it is noted for its application in solution-phase peptide synthesis, its utility can be extended to solid-phase peptide synthesis (SPPS) strategies. sigmaaldrich.com In SPPS, it can be incorporated as a non-proteinogenic or unnatural amino acid to introduce specific structural or functional properties into a peptide sequence.

The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of building blocks like this compound allows for the creation of peptides with novel conformations and functionalities.

Potential Incorporation Strategies in SPPS:

As a Modified Amino Acid: The amino and carboxylic acid groups of this compound allow it to be treated as an amino acid analogue. It can be protected with standard Fmoc or Boc protecting groups and coupled to the resin-bound peptide using conventional coupling reagents.

As a Scaffold or Linker: Its rigid aromatic structure can be used to introduce conformational constraints into a peptide, which can be beneficial for mimicking protein secondary structures or for developing peptides with enhanced stability and receptor affinity.

While the specific protocols for the incorporation of this compound into SPPS are not widely detailed in the literature, the fundamental principles of SPPS would apply. This would involve the protection of the amino group, activation of the carboxylic acid, coupling to the free N-terminus of the peptide on the solid support, and subsequent deprotection of the newly added amino group for the next coupling cycle.

Bioconjugation Techniques Utilizing this compound

This compound has emerged as an effective catalyst in specific bioconjugation reactions, which are chemical strategies used to link biomolecules to other molecules. Its catalytic activity is particularly notable in pyrazolone (B3327878) and oxime ligation reactions.

Pyrazolone Ligation:

This technique is a powerful tool for the synthesis of peptide conjugates. This compound catalyzes the ligation of two peptide fragments, one containing a hydrazine (B178648) group and the other a β-ketoester moiety, to form a stable pyrazolone linkage. biosynth.com This method is valuable for creating complex, multi-functional bioconjugates. rsc.org

A notable application of this technique involved the construction of an albumin-binding domain conjugate (ABDcon) with salmon calcitonin (sCT). biosynth.com The reaction was carried out under acidic conditions in the presence of this compound as the catalyst. biosynth.com

Oxime Ligation:

Oxime ligation is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. This reaction forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone) containing molecule. This compound has been shown to be an effective catalyst for this reaction, facilitating the conjugation under physiological pH. Aniline (B41778) and its derivatives are known catalysts for oxime ligation, and this compound falls into this category. nih.gov

The following table summarizes the key features of these bioconjugation techniques where this compound is utilized.

Bioconjugation TechniqueRole of this compoundReactantsBond FormedKey Features
Pyrazolone LigationCatalystHydrazine-containing peptide, β-ketoester-containing peptidePyrazoloneEfficient for creating multi-component peptide conjugates. biosynth.comrsc.org
Oxime LigationCatalystAminooxy-functionalized molecule, Aldehyde or ketone-containing moleculeOximeBioorthogonal, can be performed under physiological conditions. nih.gov

Materials Science and Engineering Applications

Incorporation of 2-Amino-5-methoxybenzoic Acid into Polymer Systems

The structure of this compound allows it to be used as a monomer in polymerization reactions. Specifically, the amine and carboxylic acid groups can react via condensation polymerization to form aromatic polyamides. These polymers are known for their high-performance characteristics.

Aromatic polyamides, a class of polymers that could be synthesized using this compound, are renowned for their exceptional thermal stability and mechanical strength. sigmaaldrich.com The rigidity of the aromatic backbone imparted by the benzene (B151609) ring of the monomer contributes significantly to these properties. The inter-chain hydrogen bonding between the amide linkages further enhances the strength and thermal resistance of the resulting polymer. While specific data for a homopolymer of this compound is not extensively documented, the properties can be inferred from data on other aromatic polyamides. researchgate.netresearchgate.net The presence of the methoxy (B1213986) side group may influence polymer solubility and processability.

Table 1: General Thermal Properties of Aromatic Polyamides

PropertyTypical Value RangeSignificance
Glass Transition Temperature (Tg)200 - 350 °CIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of good thermal stability.
Decomposition Temperature (TDT10%)> 450 °CThe temperature at which the polymer loses 10% of its weight due to thermal degradation. High values are critical for applications in high-temperature environments. researchgate.net

Development of Functional Coatings

The utility of this compound extends to the field of materials science, where it is explored for creating advanced polymers and coatings with specific, desirable properties. Polymers derived from this compound can be used to formulate functional coatings. The inherent thermal stability of the aromatic polyamide backbone would provide excellent resistance to high temperatures. Furthermore, the functional groups present in the monomer unit offer opportunities for further modification. The amine group, for instance, can serve as a site for cross-linking, which can improve the coating's durability and chemical resistance. These characteristics are sought after for protective coatings in demanding industrial and aerospace applications.

This compound as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. ekb.eg The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate metal nodes and organic linkers. mdpi.com this compound is an excellent candidate for an organic linker due to its ability to coordinate with metal ions through its carboxylate group.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker (in this case, this compound) are dissolved in a solvent and heated in a sealed vessel. mdpi.com The bifunctional nature of the ligand allows it to bridge multiple metal centers, leading to the formation of a three-dimensional, porous network.

The key feature of using this compound as a linker is the introduction of functional groups directly onto the pore walls of the MOF. The amino (-NH2) and methoxy (-OCH3) groups are not involved in the coordination to the metal center and are therefore available for further interactions. The amino group, in particular, can act as a basic site, influencing the adsorption and catalytic properties of the material. rsc.orgmostwiedzy.pl The ability to incorporate such functionalities is a significant advantage in designing MOFs for specific applications. rsc.org

The functional groups on the this compound linker make the resulting MOFs highly suitable for a range of applications, particularly in catalysis and gas separation. ekb.eg

Catalysis: The amino groups lining the pores of the MOF can function as basic catalytic sites. mostwiedzy.pl This is particularly useful for organic reactions that are catalyzed by bases, such as the Knoevenagel condensation. researchgate.net The MOF acts as a heterogeneous catalyst, which can be easily separated from the reaction mixture and potentially reused, offering advantages in sustainable chemistry. uchicago.edu

Gas Adsorption and Separation: The amino groups can significantly enhance the MOF's affinity for acidic gases like carbon dioxide (CO2). eeer.org This interaction increases the selectivity of the MOF for CO2 over other gases, such as nitrogen or methane, making these materials promising for applications in carbon capture and natural gas purification. rsc.orgrsc.org The ability to tune the framework to selectively adsorb certain molecules is a major goal of MOF research. rsc.org

Table 2: Potential Applications of MOFs with Amino-Functionalized Ligands

ApplicationFunction of Amino GroupExample MOF Systems
Heterogeneous Catalysis Acts as a solid base to catalyze reactions like Knoevenagel condensation. mostwiedzy.plresearchgate.netUiO-66-NH2, ZIF-8 mostwiedzy.pl
CO2 Capture Increases affinity and selectivity for CO2 through Lewis base interactions. eeer.orgMg-MOF-74-NH2 eeer.org
Gas Storage Enhances binding affinity for gases like hydrogen (H2). rsc.orgInIII/AlIII/ZrIV-based MOFs rsc.org

Luminescent Materials Development with this compound Ligands

Lanthanide ions (such as Europium, Eu³⁺, and Terbium, Tb³⁺) are known for their unique luminescent properties, characterized by sharp, line-like emission bands and long luminescence lifetimes. mdpi.com However, they absorb light very inefficiently. To overcome this, they are often incorporated into complexes with organic ligands that can absorb light and efficiently transfer the energy to the lanthanide ion, a process known as the antenna effect. mdpi.com

This compound is a suitable "antenna" ligand for sensitizing lanthanide emission. nih.gov Its aromatic system can efficiently absorb UV light. This absorbed energy is then transferred intramolecularly to the coordinated lanthanide ion, which subsequently emits light at its characteristic wavelength. Complexes of Eu(III) typically show red emission, while Tb(III) complexes exhibit a characteristic green fluorescence. nih.gov The development of such complexes is a major area of research for applications in lighting, displays, and biological imaging. nih.govresearchgate.net

Table 3: Luminescence Properties of Lanthanide Ions

Lanthanide IonTypical Emission ColorKey Emission Transition
Europium (Eu³⁺)Red⁵D₀ → ⁷F₂
Terbium (Tb³⁺)Green⁵D₄ → ⁷F₅
Samarium (Sm³⁺)Orange-Red⁴G₅/₂ → ⁶H₇/₂
Dysprosium (Dy³⁺)Yellow⁴F₉/₂ → ⁶H₁₃/₂

Rare Earth Metal Complexes and Photophysical Properties

Antenna Effect and Energy Transfer Mechanisms

The "antenna effect" in lanthanide chemistry describes the process where an organic ligand absorbs light energy and transfers it to a central rare earth metal ion, which then luminesces. As there is no available research on the formation of rare earth metal complexes with this compound, there is consequently no information on its participation in antenna effect or associated energy transfer mechanisms.

Catalytic Applications of this compound and its Derivatives

This compound has been identified as a versatile and effective catalyst in several important chemical transformations, particularly in the realm of bioconjugation. researchgate.net Its utility as a water-soluble organocatalyst that functions under mild, often physiological, conditions makes it a valuable tool in synthetic and chemical biology. nih.gov

Organocatalysis and Metal-Free Catalysis

This compound serves as a potent metal-free organocatalyst. Its applications extend to various bioconjugation reactions where avoiding toxic metal catalysts is crucial.

One notable application is in pyrazolone (B3327878) ligation. For instance, in the synthesis of a GLP-1-ABDcon conjugate, this compound was used at a 50 mM concentration to catalyze the reaction between a GLP-1 analog and an albumin binding domain conjugate (ABDcon). nih.gov This reaction, conducted in a pH 7.4 buffer with 8 M urea (B33335), was critical for achieving a high conversion efficiency. nih.gov Similarly, it was used to catalyze the ligation of an ABDcon to a salmon calcitonin (sCT) analog at pH 4.5. nih.gov

Furthermore, the compound has been shown to enhance the rate of other transformations, such as acid-catalyzed neoglycosylation, by a significant factor compared to the uncatalyzed reaction. acs.org

Oxime Ligation Catalysis

The most well-documented catalytic application of this compound, also known as 5-methoxyanthranilic acid (5-MA), is in promoting oxime and hydrazone formation. researchgate.netnih.gov This reaction is a cornerstone of "click chemistry" and bioconjugation, used for linking molecules in complex biological environments.

This compound has been proven to be a superior catalyst for these ligations compared to the traditionally used aniline (B41778), especially at neutral or physiological pH. nih.govacs.org Studies have shown it can enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction. nih.govresearchgate.net For example, at a 1 mM concentration at pH 7.4, 5-MA displayed a second-order rate constant over six-fold greater than aniline for hydrazone formation. nih.govacs.org Its limited cellular toxicity and stability to oxidation are additional advantages over many aniline derivatives. chemrxiv.org

Catalyst Performance in Hydrazone Formation at pH 7.4
CatalystConcentrationRelative Rate Enhancement (vs. Aniline)Key Structural Feature
Aniline1 mM1x (Baseline)Primary Arylamine
This compound (5-MA)1 mM>6xortho-Carboxylic Acid Group
This compound (5-MA)10 mM>100xortho-Carboxylic Acid Group

Analytical Chemistry Methodologies

Development and Validation of Chromatographic Methods for 2-Amino-5-methoxybenzoic Acid

Chromatography is a cornerstone for the analysis of this compound, providing powerful separation of the analyte from impurities, starting materials, and other related compounds. The development of a robust chromatographic method requires careful optimization of parameters such as the stationary phase, mobile phase composition, and detector settings to achieve the desired resolution, sensitivity, and analysis time. Validation of these methods is performed to ensure they are accurate, precise, linear, and specific for their intended purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purity assessment of this compound. Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.

The development of an HPLC method for this compound involves selecting an appropriate column, typically a C18 column, and optimizing the mobile phase. A common mobile phase consists of a mixture of an aqueous solvent (like water with an acid modifier) and an organic solvent (such as acetonitrile or methanol). Acid modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to control the ionization of the analyte and improve peak shape. The separation is achieved by adjusting the gradient or isocratic flow of the mobile phase. Detection is usually performed using a UV detector, as the aromatic ring in this compound absorbs UV light. For quantitative analysis, a calibration curve is generated using certified reference standards. Purity assessments by HPLC frequently show the compound to be available at ≥98.0% purity. thermofisher.comtcichemicals.com

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterCondition
Stationary Phase / ColumnReversed-Phase C18
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid or TFA
Elution ModeGradient or Isocratic
DetectionUV Spectrophotometry
Typical Purity Assay≥98.0% thermofisher.comtcichemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but its direct application to this compound is limited by the compound's low volatility. Due to the presence of polar functional groups (a carboxylic acid and an amino group), the compound does not readily vaporize at temperatures suitable for GC analysis. sigmaaldrich.com

To overcome this, a derivatization step is required prior to GC-MS analysis. sigmaaldrich.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization techniques for compounds with active hydrogens, such as amino acids, include:

Silylation: This process replaces the active hydrogens on the amine and carboxylic acid groups with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com

Acylation: This involves reacting the analyte with an acylating agent to form acyl derivatives, which reduces polarity. semanticscholar.org

Once derivatized, the analyte can be separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum and fragmentation pattern of the derivatized compound. dss.go.th

Besides HPLC and GC-MS, other chromatographic techniques are also employed in the analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method often used to monitor the progress of chemical reactions involving this compound. The separation is performed on a plate coated with a stationary phase, such as silica gel. A solvent system, for example, a mixture of ethyl acetate (B1210297) and hexane, serves as the mobile phase. The components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases, and the spots are visualized, often under UV light. nih.govrsc.org

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. UPLC methods, often coupled with mass spectrometry, are particularly useful for complex analyses and can be applied to amino acid-containing compounds for high-throughput screening. lcms.cz

Spectrometric Quantification of this compound

Spectrometric methods are fundamental for both the identification and quantification of this compound. While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are excellent for structural elucidation, quantification typically relies on UV-Visible spectrophotometry and mass spectrometry, often coupled with a chromatographic separation technique.

Direct quantification of this compound in a mixture using UV-Vis spectrophotometry alone can be challenging due to potential spectral overlap from other components. researchgate.net Therefore, it is most reliably used as a detection method following separation. In HPLC-UV, a calibration curve is constructed by plotting the absorbance at a specific wavelength versus the concentration of a series of prepared standards. The concentration of the analyte in an unknown sample is then determined by comparing its absorbance to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly sensitive and selective method for quantification. rsc.org After separation by LC, the analyte is ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer. For this compound, the molecular ion [M+H]⁺ is observed at an m/z of approximately 168.1. Quantification can be performed with high accuracy by monitoring this specific mass-to-charge ratio, which minimizes interference from other co-eluting compounds.

Use of this compound as an Analytical Standard

The availability of this compound as a high-purity analytical standard is essential for the development and validation of quantitative analytical methods. lgcstandards.combiosynth.com Chemical suppliers offer this compound as a certified reference material with a specified purity, often 97% or higher. thermofisher.comsigmaaldrich.comsigmaaldrich.com

These standards are used to:

Calibrate analytical instruments: A series of solutions with known concentrations of the standard are used to create a calibration curve, which is fundamental for quantifying the analyte in test samples.

Verify method performance: The standard is used to determine key validation parameters such as accuracy, precision, linearity, and limits of detection and quantification.

Confirm identity: The retention time and/or mass spectrum of a peak in a sample chromatogram can be compared to that of the analytical standard to confirm the identity of this compound.

By serving as a benchmark, the analytical standard ensures that measurements are accurate, reproducible, and traceable.

Environmental and Agrochemical Research

Agrochemical Formulations: Herbicides and Fungicides

While 2-Amino-5-methoxybenzoic acid is recognized as a versatile building block in the synthesis of more complex molecules, including agrochemicals, specific details regarding its direct incorporation into commercially available herbicide and fungicide formulations are not extensively documented in publicly available research. researchgate.netchemicalbook.com The primary application of this compound lies in its use as a precursor or intermediate in the synthesis of more complex, biologically active molecules.

Herbicides:

The core structure of this compound can be found within certain classes of herbicides, although it is typically modified to create the final active ingredient. One notable class of herbicides is the sulfonylureas. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. researchgate.net While research has been conducted on various sulfonylurea derivatives, specific examples directly synthesized from this compound are not prominently featured in the literature. The general structure of sulfonylurea herbicides involves an aryl or heterocyclic group connected to a sulfonylurea bridge, which in turn is linked to a heterocyclic amine. It is conceivable that derivatives of this compound could serve as the aryl component in novel sulfonylurea herbicides.

Another related class of herbicides is the benzoic acid series, which includes compounds like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). google.com Although not a direct derivative, the structural similarity highlights the potential for methoxybenzoic acid scaffolds in herbicide development.

Fungicides:

Similarly, in the realm of fungicides, this compound serves as a foundational structure for the synthesis of various fungicidally active compounds. Triazole and Schiff base derivatives are two significant classes of fungicides where this precursor could be utilized.

Triazole Derivatives: Triazole fungicides are known for their broad-spectrum activity, primarily through the inhibition of sterol biosynthesis in fungi. Research has explored the synthesis of novel 1,2,4-triazole (B32235) derivatives with potential fungicidal properties. nih.govsioc-journal.cnscielo.brnih.govscielo.br While specific studies detailing the use of this compound as the starting material for these triazoles are not readily available, its chemical structure is amenable to the synthetic routes used to produce such compounds.

Schiff Base Derivatives: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, have demonstrated a wide range of biological activities, including antifungal properties. nih.govresearchgate.nethe.com.brresearchgate.netscielo.br The amino group in this compound can react with various aldehydes to form Schiff bases, which can then be evaluated for their fungicidal efficacy against different plant pathogens.

The following table provides a conceptual overview of how this compound could be utilized in the synthesis of potential agrochemicals.

Agrochemical ClassPotential Role of this compoundMode of Action (of the class)
Herbicides
SulfonylureasAs the aryl component of the molecule.Inhibition of acetolactate synthase (ALS).
Benzoic AcidsAs a structural analog or precursor for synthesis.Mimics plant auxin, causing uncontrolled growth.
Fungicides
TriazolesAs a starting material for the synthesis of the triazole ring system.Inhibition of sterol biosynthesis.
Schiff BasesAs the amine source for the formation of the imine group.Varies; can involve disruption of cell membranes or enzyme inhibition.

Environmental Remediation Applications: Pollutant Removal

The inherent chemical properties of this compound, particularly the presence of amino and carboxylic acid functional groups, make it and its derivatives interesting candidates for environmental remediation applications, specifically in the removal of pollutants from contaminated water sources. These functional groups can act as binding sites for heavy metal ions and can be incorporated into larger polymer structures designed for the adsorption of various organic and inorganic pollutants.

Heavy Metal Removal:

The amino and carboxyl groups of this compound can chelate with heavy metal ions, effectively removing them from aqueous solutions. This principle can be applied by functionalizing adsorbent materials with this compound or its derivatives. For instance, low-cost adsorbents can be chemically modified to introduce amino groups, which have a high affinity for heavy metal ions such as copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). researchgate.netresearchgate.neturjc.es

Research into amino-functionalized materials has shown that the efficiency of heavy metal removal is dependent on factors such as pH, contact time, and the initial concentration of the metal ions. The mechanism of removal often involves ion exchange and the formation of stable complexes between the functional groups on the adsorbent and the metal ions in the solution. cabidigitallibrary.org

The table below summarizes the potential application of this compound-functionalized materials in heavy metal remediation.

Heavy Metal IonPotential Adsorption MechanismRelevant Functional Groups
Copper (Cu²⁺)Chelation, Ion ExchangeAmino, Carboxyl
Lead (Pb²⁺)Chelation, Ion ExchangeAmino, Carboxyl
Cadmium (Cd²⁺)Chelation, Ion ExchangeAmino, Carboxyl
Nickel (Ni²⁺)Chelation, Ion ExchangeAmino, Carboxyl
Zinc (Zn²⁺)Chelation, Ion ExchangeAmino, Carboxyl

Organic Pollutant Removal:

Polymers and composite materials derived from or functionalized with compounds similar to this compound can be used for the adsorption of organic pollutants from wastewater. semanticscholar.org For example, chitosan, a biopolymer with amino groups, has been extensively studied for its ability to adsorb phenols, dyes, and other organic compounds. semanticscholar.org By incorporating this compound into such polymer matrices, it may be possible to enhance their adsorption capacity and selectivity for specific organic pollutants. The aromatic ring of the compound could also contribute to the removal of certain organic molecules through π-π stacking interactions.

Biodegradation Pathways of this compound

The biodegradation of aromatic compounds in the environment is a critical process for the removal of potential pollutants. Microorganisms, particularly soil bacteria like Pseudomonas species, play a central role in the breakdown of these molecules. nih.govnih.gov While specific studies detailing the complete biodegradation pathway of this compound are limited, the degradation of structurally related compounds such as benzoic acid and its derivatives has been extensively studied. mdpi.com

The initial steps in the bacterial degradation of aromatic compounds typically involve the enzymatic modification of the substituent groups and subsequent cleavage of the aromatic ring. rsc.orgnih.gov For this compound, the degradation pathway would likely involve the following key stages:

Initial Transformations: The degradation process may commence with the deamination (removal of the amino group) or demethylation (removal of the methoxy (B1213986) group) of the molecule. These reactions are catalyzed by specific enzymes produced by soil microorganisms.

Hydroxylation: The aromatic ring is often hydroxylated to form catechol or protocatechuate intermediates. These dihydroxylated intermediates are key substrates for ring-cleavage enzymes.

Aromatic Ring Cleavage: The central step in the degradation is the enzymatic cleavage of the aromatic ring. This is carried out by dioxygenase enzymes, which can cleave the ring either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). nih.govnih.gov

Further Metabolism: The resulting aliphatic products from the ring cleavage are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the production of carbon dioxide, water, and biomass. epo.orgnih.govbiorxiv.orgresearchgate.net

The hypothetical degradation pathway of this compound is outlined in the table below, based on established pathways for similar aromatic compounds.

StepTransformationKey Enzyme Class (Hypothetical)Intermediate/Product
1DeaminationAminotransferase / Deaminase5-Methoxybenzoic acid
2DemethylationO-demethylase2-Amino-5-hydroxybenzoic acid
3HydroxylationMonooxygenase / DioxygenaseDihydroxylated intermediates (e.g., a catechol derivative)
4Ring CleavageDioxygenase (ortho- or meta-cleavage)Aliphatic acids
5Central MetabolismVarious enzymes of the TCA cycleCO₂, H₂O, Biomass

It is important to note that the specific enzymes and intermediates involved in the biodegradation of this compound would need to be determined through dedicated experimental studies with specific microbial strains. The presence of both an amino and a methoxy group on the aromatic ring may influence the initial enzymatic attacks and the subsequent degradation pathway.

Regulatory and Patent Landscape Analysis

Academic Review of Patent Filings Related to 2-Amino-5-methoxybenzoic Acid

This compound is a versatile chemical intermediate that has garnered significant attention in various patent filings, primarily due to its utility in the synthesis of more complex molecules, particularly those with pharmaceutical applications. An academic review of patent literature reveals key trends in its synthesis, derivatization, and application in the development of novel compounds.

Patents frequently describe the use of this compound as a foundational building block for synthesizing a variety of heterocyclic compounds. These cyclic compounds, which contain atoms of at least two different elements in their rings, are pivotal structures in many biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows it to participate in a diverse array of chemical reactions, making it a valuable starting material.

A notable area of application highlighted in patent literature is the synthesis of quinazolinones, a class of compounds known for a broad spectrum of biological activities. chemicalbook.com For instance, a common synthesis involves the reaction of this compound with formamidine (B1211174) acetate (B1210297) to produce 6-methoxyquinazolin-4(3H)-one. Furthermore, this compound is a key intermediate in the production of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor, and has been utilized in the synthesis of the anticoagulant Betrixaban. chemicalbook.com

The synthesis of this compound itself is also a subject of patent literature. A prevalent method involves the reduction of 5-methoxy-2-nitrobenzoic acid. chemicalbook.com One patented procedure details the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium-on-carbon (Pd/C) catalyst in a tetrahydrofuran (B95107) (THF) solvent to yield this compound with high purity.

The patent landscape also extends to various derivatives of this compound. For example, patents have been filed for methods to synthesize compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which serves as an important intermediate for antipsychotic drugs. google.com Other patents focus on the preparation of related structures, such as 2-amino-5-chloro-3-methylbenzoic acid, another key intermediate for novel pesticides. patsnap.com These filings underscore the compound's role in facilitating the development of a wide range of commercially and medically significant molecules.

Below is a table summarizing representative patent filings related to this compound and its derivatives:

Patent/ReferenceFocus of Patent/MethodologyKey Application/Intermediate
US09073890B2 Synthesis of this compound via hydrogenation of 5-methoxy-2-nitrobenzoic acid.A versatile chemical intermediate.
CN105218406A google.comSynthesis method for 2-amino-5-methoxybenzenesulfonic acid.An important intermediate for dyes.
CN103304453A google.comTwo-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.Intermediate for the antipsychotic drug amisulpride.
--- Use as a precursor in the synthesis of Alogliptin and Betrixaban.Pharmaceuticals (DPP-4 inhibitor and anticoagulant).
--- chemicalbook.comGeneral reagent in the synthesis of isoquinolinonaphthyridines, quinazolinones, and imidazobenzodiazepines.Heterocyclic chemistry for potential therapeutic agents.

Regulatory Considerations in Research and Development

The regulatory landscape for this compound is primarily dictated by its classification as a chemical for research and development purposes. Suppliers and safety data sheets consistently label the compound as "For research use only. Not for human or veterinary use." biosynth.com This designation carries significant regulatory implications for its handling, storage, and application.

This classification means that this compound is not approved for direct use in humans or animals as a therapeutic agent or for any other in vivo applications outside of controlled, non-clinical laboratory studies. Its use is restricted to chemical synthesis and in vitro research. biosynth.com

Consequently, the primary regulatory considerations revolve around laboratory safety and chemical handling protocols. Institutions utilizing this compound must adhere to regulations set forth by occupational safety and health bodies. This includes the implementation of appropriate personal protective equipment (PPE) such as gloves, eye shields, and dust masks to prevent exposure. sigmaaldrich.com

Safety data sheets provide hazard classifications, which for this compound include warnings for acute oral toxicity. sigmaaldrich.com Storage and handling procedures must be in accordance with these classifications to ensure a safe laboratory environment. While specific, targeted regulations for this compound are not prominent, it falls under the broader umbrella of regulations governing laboratory chemicals. Researchers must ensure compliance with all applicable institutional, local, and national guidelines for chemical safety and disposal.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2-amino-5-methoxybenzoic acid, and how can reaction efficiency be monitored?

A1. The compound is commonly synthesized via nitration and reduction sequences. A validated approach involves:

  • Nitration : Reacting 5-methoxybenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the ortho position.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C in methanol) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) can track intermediates and product purity .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

A2. A combination of techniques is critical:

  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid (δ ~12 ppm).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (NH₂/OH).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 168.1. Cross-reference with databases like PubChem or Reaxys to validate assignments .

Q. Q3. What are the primary research applications of this compound in heterocyclic chemistry?

A3. The compound serves as a precursor for synthesizing:

  • Isoquinolinonaphthyridines : Via Pictet-Spengler reactions with aldehydes.
  • Quinazolinones : Cyclization with nitriles or urea derivatives under acidic conditions.
  • Imidazobenzodiazepines : Multi-step annulation using chloroacetyl chloride and amines. These scaffolds are explored for kinase inhibition and antimicrobial activity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported pKa values for this compound?

A4. Discrepancies in pKa (e.g., 2.37 vs. 5.57 for carboxyl and amine groups) arise from solvent polarity and temperature. To standardize measurements:

  • Use potentiometric titration in 0.1M KCl at 25°C to minimize ionic strength effects.
  • Validate with computational methods (e.g., COSMO-RS solvation models).
  • Compare with structurally analogous compounds, such as 5-hydroxyanthranilic acid (pKa 4.2–4.8) .

Q. Q5. What strategies optimize the stability of this compound during long-term storage?

A5. Degradation pathways include oxidation (amine to nitro) and decarboxylation. Mitigation strategies:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
  • Stabilizers : Add 0.1% ascorbic acid to prevent oxidation.
  • Purity Checks : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products .

Q. Q6. How can conflicting bioactivity data for derivatives of this compound be reconciled in pharmacological studies?

A6. Contradictions often stem from assay conditions or impurity profiles. Best practices:

  • Reproducibility : Use ≥95% pure compound (verified by LC-MS).
  • Dose-Response Curves : Test across a wide range (1 nM–100 µM) to identify off-target effects.
  • Control Experiments : Include structurally related but inactive analogs (e.g., 5-methoxybenzoic acid) to isolate the role of the amine group .

Q. Q7. What advanced techniques address low yields in the synthesis of polycyclic derivatives from this compound?

A7. Low yields in cyclization steps may arise from steric hindrance or poor leaving groups. Solutions:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity.
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/L-proline for Ullmann reactions.
  • In Situ Monitoring : ReactIR or LC-MS to identify intermediates and optimize reaction termination .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight167.16 g/mol
Melting Point155–156°C (dec.)
Solubility (25°C)2.1 mg/mL in DMSO
LogP (Octanol/Water)1.24Predicted

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
5-Methoxyanthranilic acidOver-reductionControl H₂ pressure
Nitro derivativesIncomplete reductionExtend reaction time
Decarboxylated productsHigh-temperature storageStore at –20°C

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Feasible Synthetic Routes

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Reactant of Route 2
2-Amino-5-methoxybenzoic acid

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